(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl
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Description
Chlorophenols are a group of organic compounds in which one or more of the hydrogen atoms attached to the benzene ring of phenol have been replaced by chlorine atoms . They are toxic, colorless, and weakly acidic . Most applications of chlorophenols are based on their toxicity: they and compounds made from them are used to control bacteria, fungi, insects, and weeds .
Synthesis Analysis
Chlorophenols can be manufactured by treating phenol with chlorine . The compound 4-chlorophenol is a starting material for making 2-benzyl-4-chlorophenol, a germicide .Molecular Structure Analysis
The molecular structure of chlorophenols consists of a benzene ring with one or more chlorine atoms replacing the hydrogen atoms .Chemical Reactions Analysis
Formaldehyde reacts with 2,4-dichlorophenol to form methylenebis (dichlorophenol), used as a mothproofing agent, an antiseptic, and a seed disinfectant .Physical And Chemical Properties Analysis
Chlorophenols are colorless and weakly acidic . They can exist as a liquid or solid depending on the specific compound .Scientific Research Applications
Synthesis and Derivatives
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl, related to Ketamine, has been utilized in the synthesis of novel derivatives. Mannich reaction has been used for creating new compounds structurally related to Ketamine, potentially useful in therapeutic applications. These derivatives, confirmed by NMR technology, show promise in drug design and clinical therapeutics (Masaud et al., 2022).
Corrosion Inhibition
Amine derivative compounds, closely related to the structure of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their protective film formation on steel surfaces has been confirmed through various analyses, demonstrating their potential in industrial applications (Boughoues et al., 2020).
Catalysis in Chemical Synthesis
Compounds structurally akin to (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl have been employed in catalysis for chemical synthesis. Rhodium-catalyzed aromatic C-H amination using primary N-chloroalkylamines, for instance, has resulted in high yields of arylamine products, indicating the potential utility of such structures in complex chemical reactions (Ng et al., 2013).
Medicinal Chemistry
Structural analogs of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl have been explored in medicinal chemistry. The formation of DNA adducts by heterocyclic amines, including compounds with similar structural features, has implications for mutagenesis and carcinogenesis, highlighting the importance of understanding these interactions in drug development and cancer research (Schut & Snyderwine, 1999).
properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOSYMAHAISMO-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine hcl | |
CAS RN |
2250243-77-5 |
Source
|
Record name | [(1R)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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